2,3-Dibromo-3-phenylprop-2-enenitrile
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Overview
Description
2,3-Dibromo-3-phenylprop-2-enenitrile is an organic compound with the molecular formula C9H5Br2N It is characterized by the presence of two bromine atoms, a phenyl group, and a nitrile group attached to a propene backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
2,3-Dibromo-3-phenylprop-2-enenitrile can be synthesized through the bromination of cinnamic acid. The process involves the addition of bromine to cinnamic acid in the presence of a solvent such as dichloromethane. The reaction is relatively fast and can be completed within 30 minutes at room temperature. The product is then isolated by filtration and air-dried .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, ensuring the purity of reagents, and implementing efficient isolation and purification techniques.
Chemical Reactions Analysis
Types of Reactions
2,3-Dibromo-3-phenylprop-2-enenitrile undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by other nucleophiles.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the bromine atoms.
Addition Reactions: The double bond in the propene backbone can undergo addition reactions with various reagents.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium hydroxide, typically under reflux conditions.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Addition: Hydrogenation can be performed using hydrogen gas in the presence of a palladium catalyst.
Major Products Formed
Substitution: Products include derivatives where bromine atoms are replaced by other functional groups.
Oxidation: Products include dibromo derivatives with altered oxidation states.
Addition: Hydrogenation results in the formation of saturated compounds.
Scientific Research Applications
2,3-Dibromo-3-phenylprop-2-enenitrile has several applications in scientific research:
Chemistry: It is used as an intermediate in organic synthesis and in the study of reaction mechanisms.
Biology: The compound can be used in biochemical assays to study enzyme interactions and inhibition.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,3-Dibromo-3-phenylprop-2-enenitrile involves its interaction with molecular targets through its bromine and nitrile groups. These functional groups can participate in various chemical reactions, leading to the formation of reactive intermediates. The compound can inhibit or activate specific biochemical pathways, depending on the context of its use .
Comparison with Similar Compounds
Similar Compounds
2,3-Dibromo-3-phenylpropanoic acid: Similar structure but with a carboxylic acid group instead of a nitrile group.
2,3-Dibromo-3-phenylpropionitrile: Similar structure but with different substitution patterns on the phenyl ring.
Uniqueness
2,3-Dibromo-3-phenylprop-2-enenitrile is unique due to its combination of bromine atoms, a phenyl group, and a nitrile group. This combination imparts distinct chemical reactivity and potential for diverse applications in research and industry.
Properties
CAS No. |
88286-26-4 |
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Molecular Formula |
C9H5Br2N |
Molecular Weight |
286.95 g/mol |
IUPAC Name |
2,3-dibromo-3-phenylprop-2-enenitrile |
InChI |
InChI=1S/C9H5Br2N/c10-8(6-12)9(11)7-4-2-1-3-5-7/h1-5H |
InChI Key |
NIUCTUFOAIZUPV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=C(C#N)Br)Br |
Origin of Product |
United States |
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